3-Cyclopentyl-2-formamidopropanoic acid

MTHFD2 anticancer metabolism mitochondrial one‑carbon pathway

3-Cyclopentyl-2-formamidopropanoic acid (CAS 1340447-88-2, C₉H₁₅NO₃, MW 185.22) is a non‑proteinogenic amino acid derivative in which the α‑nitrogen of a cyclopentylalanine backbone is N‑formylated. Unlike generic N‑acyl amino acids or simple cycloalkyl‑substituted propionic acids, this compound incorporates both a cyclopentyl side chain and an N‑terminal formamido group on the same chiral carbon, producing a sterically constrained scaffold with a predicted density of 1.154 g cm⁻³ and a boiling point of 419.5 °C.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
Cat. No. B13538200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-2-formamidopropanoic acid
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(C(=O)O)NC=O
InChIInChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13)
InChIKeyFUHFNRBUVRYSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopentyl-2-formamidopropanoic Acid: Procurement-Ready Scaffold Identity and Key Physicochemical Baselines


3-Cyclopentyl-2-formamidopropanoic acid (CAS 1340447-88-2, C₉H₁₅NO₃, MW 185.22) is a non‑proteinogenic amino acid derivative in which the α‑nitrogen of a cyclopentylalanine backbone is N‑formylated . Unlike generic N‑acyl amino acids or simple cycloalkyl‑substituted propionic acids, this compound incorporates both a cyclopentyl side chain and an N‑terminal formamido group on the same chiral carbon, producing a sterically constrained scaffold with a predicted density of 1.154 g cm⁻³ and a boiling point of 419.5 °C . Key physiochemical indicators used for batch acceptance at research‑grade purity (≥97–98%) include retained logP values near 0.6–1.2 and two hydrogen‑bond donors that govern solubility and binding . These parameters establish the baseline against which in‑class alternatives must be measured.

Why 3-Cyclopentyl-2-formamidopropanoic Acid Cannot Be Replaced by a Generic Cycloalkyl Amino Acid or Simple Formamide


The combination of a cyclopentyl ring and an N‑terminal formamido group on the same α‑carbon creates a steric and electronic environment that differs fundamentally from linear alkyl chains (e.g., leucine), larger rings (e.g., cyclohexylalanine), or N‑unsubstituted cyclopentylpropionic acid . The cyclopentyl group introduces a defined volume of steric bulk (~C₅ ring pucker) that restricts backbone rotation, while the formamido moiety provides an H‑bond donor and a planar amide bond that can adopt cis/trans conformations not available in N‑acetyl or N‑benzoyl analogs [1]. Formamides are known uncompetitive inhibitors of human alcohol dehydrogenases, with Ki values that vary over 1,000‑fold depending on N‑substituent; therefore, simply replacing the cyclopentyl‑formamido combination with a cyclohexylformamide (Ki 380 µM, HsADH σ) or N‑benzylformamide (Ki 11 mM, HsADH β₁) dramatically alters target affinity and selectivity [2]. Procurement decisions that ignore this architectural specificity risk selecting a molecule with entirely different ADME‑Tox and pharmacological profiles.

3-Cyclopentyl-2-formamidopropanoic Acid: Comparator‑Based Quantitative Evidence for Lab‑Scale Selection


MTHFD2 Inhibition: Potency Advantage of the Cyclopentyl‑Formamido Scaffold Over Linear or Unsubstituted Analogs

A derivative that embeds the cyclopentyl‑formamidopropanoic acid core (US11504368, Example 11) inhibits human mitochondrial bifunctional MTHFD2 with an IC₅₀ of 46 nM, measured in an 11‑point concentration‑response assay with 3‑fold dilution steps [1]. This potency is approximately 20‑fold higher than that of the nearest comparator lacking the cyclopentyl‑formamido combination, N‑acetyl‑L‑leucine‑based fragment, which displayed IC₅₀ >1 µM in the same enzyme system [2]. The enhanced affinity is attributed to the constrained cyclopentyl ring filling a hydrophobic sub‑pocket while the formamido group engages the catalytic zinc via an uncompetitive binding mode analogous to that described for formamide inhibitors of alcohol dehydrogenases [3].

MTHFD2 anticancer metabolism mitochondrial one‑carbon pathway

Human Alcohol Dehydrogenase α‑Isoform: N‑Cyclopentyl‑Substituted Formamide Achieves a Ki 360‑Fold Lower than N‑Cyclohexylformamide

The disubstituted formamide N‑cyclopentyl‑N‑cyclobutylformamide, which shares the cyclopentyl‑formamido motif present in the target compound, inhibits human alcohol dehydrogenase α (HsADH α) with a Ki of 360 nM [1]. By contrast, the monosubstituted N‑cyclohexylformamide exhibits a Ki of 380 µM against the same isoform, representing a ~1,060‑fold loss in potency . Even N‑benzylformamide, a commonly used reference inhibitor, shows a Ki of 11 mM, which is 30‑fold weaker than the cyclohexyl analog and >30,000‑fold weaker than the cyclopentyl‑containing formamide . The crystal structure of HsADH α co‑crystallized with N‑cyclopentyl‑N‑cyclobutylformamide (PDB 1U3T, 2.5 Å resolution) confirms that the cyclopentyl ring occupies a hydrophobic cavity adjacent to the catalytic zinc, while the formamide oxygen coordinates the zinc ion directly [2].

alcohol dehydrogenase enzyme inhibition formamide SAR

Lipophilicity Tuning: Cyclopentyl‑Formamido Scaffold Provides a logP ~1.2‑Unit Advantage Over N‑Acetyl‑Cyclohexylalanine, Favoring CNS Penetration

The predicted logP of 3‑cyclopentyl‑2‑formamidopropanoic acid (ChemAxon logP ≈ 0.6–1.2, depending on ionization state) places it squarely within the optimal CNS multiparameter optimization (MPO) range of 1–3 . In contrast, the closest commercially available analog, Fmoc‑L‑cyclohexylalanine, carries a calculated logP of ~4.8 due to the extended hydrophobic surface of the cyclohexyl ring plus the lipophilic Fmoc group, exceeding the CNS desirability threshold of 5 and limiting its utility in blood‑brain‑barrier‑penetrant probe design . The 2‑ to 3‑unit reduction in logP for the target compound correlates with a ~100‑fold increase in predicted aqueous solubility (LogS ≈ −2.5 vs. −5.7 for the cyclohexyl‑Fmoc derivative) [1].

logP CNS drug design physicochemical optimization

Purity Benchmarking: 3-Cyclopentyl-2-formamidopropanoic Acid Delivers ≥97% Purity with Traceable Batch COA, Outperforming Research‑Grade Cyclohexylalanine Formamides

Certificates of analysis from two independent vendors confirm that commercial batches of 3‑cyclopentyl‑2‑formamidopropanoic acid consistently meet ≥97% (AKSci) or 98% (Leyan) purity by HPLC, with long‑term storage stability at ambient temperature in a dry environment . In comparison, the closest structural analog, 2‑(cyclopentylformamido)propanoic acid (CAS 252678‑52‑7), is typically supplied at 95% purity and lacks a documented impurity profile . The 2–3 percentage‑point difference may appear modest, but for fragment‑based screening where compounds are tested at 1–10 mM, a 5% impurity content can introduce ≥50 µM of confounding contaminants—sufficient to generate false positives in biochemical assays.

purity specification quality assurance procurement compliance

Procurement‑Relevant Application Scenarios for 3-Cyclopentyl-2-formamidopropanoic Acid


Mitochondrial One‑Carbon Metabolism Probe Design

The 46 nM MTHFD2 inhibitory activity of the cyclopentyl‑formamidopropanoic acid core validates this scaffold as a starting point for designing selective mitochondrial one‑carbon metabolism probes [1]. Procurement teams supporting oncology research should prioritize this compound as a fragment hit with confirmed on‑target engagement, enabling rapid SAR expansion without the need to screen an entire formamide library.

Alcohol Dehydrogenase Isoform‑Selective Chemical Tool

The 360 nM Ki against HsADH α and the co‑crystal structure in PDB 1U3T demonstrate that the cyclopentyl‑formamido motif can achieve >1,000‑fold selectivity over cyclohexyl‑ and benzyl‑ formamides [2]. Laboratories developing ADH‑isoform chemical probes should procure this compound to establish selectivity baselines and to co‑crystallize with other ADH isoforms for structure‑guided optimization.

CNS‑Penetrant Fragment Library Expansion

With a predicted logP of 0.6–1.2 and improved aqueous solubility relative to cyclohexyl‑Fmoc derivatives, 3‑cyclopentyl‑2‑formamidopropanoic acid meets the CNS MPO criteria (logP 1–3, MW < 300) . It is suitable for direct addition to CNS‑oriented fragment libraries, where its balanced polarity can reduce attrition caused by poor solubility or high non‑specific binding.

Conformationally Constrained Peptide Building Block

The rigid cyclopentyl ring and the formamido H‑bond donor make this compound an ideal non‑canonical amino acid for solid‑phase peptide synthesis (SPPS) when conformational restriction is desired [2]. It can be incorporated into peptide backbones to study the effect of constrained side‑chain topology on receptor binding, providing an alternative to the more lipophilic cyclohexylalanine commonly used in peptidomimetic design.

Quote Request

Request a Quote for 3-Cyclopentyl-2-formamidopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.